

Statistical Validation of UMM-766's Dose-Dependent Survival Benefit in Orthopoxvirus Infection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UMM-766

Cat. No.: B8545543

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-dependent survival benefit of **UMM-766**, a novel nucleoside inhibitor, in a murine model of severe orthopoxvirus infection. The data presented is based on preclinical studies and aims to offer a clear, objective overview of the compound's efficacy at varying dosages.

Comparative Efficacy of UMM-766: A Dose-Response Analysis

UMM-766 has demonstrated a clear dose-dependent increase in survival in animal models of orthopoxvirus infection.^{[1][2]} The following tables summarize the quantitative data from these studies, highlighting the survival outcomes at different treatment dosages.

Table 1: Survival Outcomes in a Lethal Vaccinia Virus (VACV) Challenge Model

Treatment Group (n=10 per group)	Dosage (mg/kg/day, oral)	Percent Survival	Statistical Significance vs. Vehicle
UMM-766	10	90%	P < 0.0001
UMM-766	3	20%	P = 0.0048
UMM-766	1	0%	Not Significant
Vehicle Control	N/A	0%	N/A

Table 2: Comparative Efficacy of **UMM-766** Dosages

Comparison	P-value	Conclusion
10 mg/kg vs. 3 mg/kg	P = 0.0258	10 mg/kg provides a superior survival advantage.[2]
10 mg/kg vs. 1 mg/kg	P = 0.0015	10 mg/kg provides a superior survival advantage.[2]
3 mg/kg vs. 1 mg/kg	Not specified	3 mg/kg shows a significant survival benefit over vehicle, unlike 1 mg/kg.[2]

Experimental Protocols

The following section details the methodology for the key in vivo efficacy studies cited in this guide.

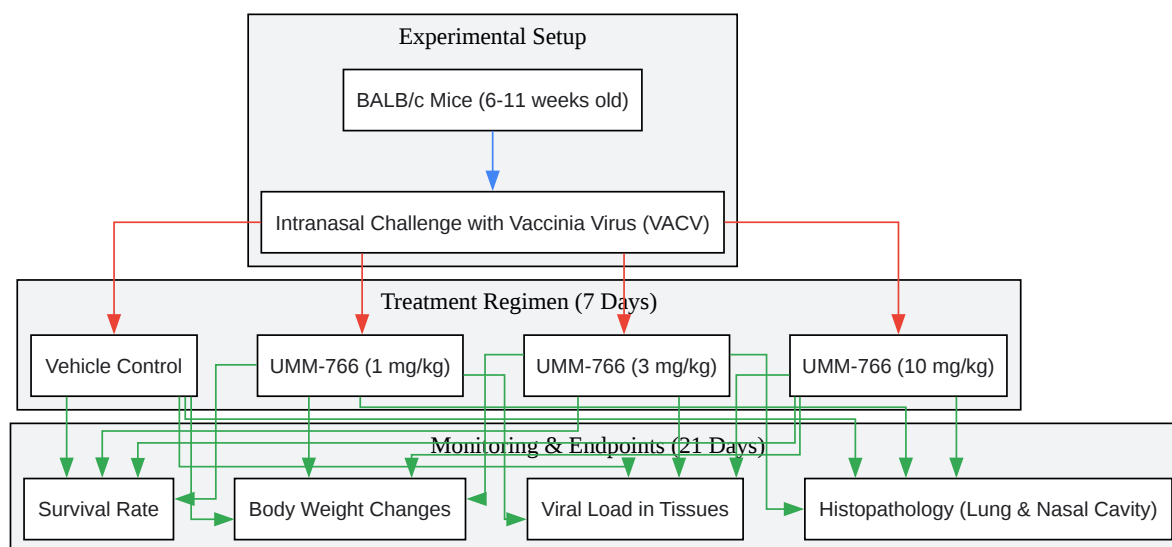
In Vivo Efficacy Study in a Murine Model of Orthopoxvirus Infection

- Animal Model: Six- to eleven-week-old male and female BALB/c mice were utilized for the study.[2]
- Challenge Agent: Mice were challenged with an intranasal instillation of the Western Reserve strain of vaccinia virus (VACV).[2][3] Two models were used: a lethal exposure with 5.5×10^5 pfu and a semi-lethal model.[2]

- **Treatment Groups:** Animals were divided into groups and treated orally once daily for 7 days with **UMM-766** at doses of 1 mg/kg, 3 mg/kg, or 10 mg/kg, or with a vehicle control.[2] Treatment was initiated one day post-exposure.[2]
- **Monitoring and Endpoints:** The primary endpoints were survival and changes in body weight, which were monitored over a 21-day period.[2] Viral load in tissues and histopathological analysis of lesions in the lung and nasal cavity were also assessed.[1][2]
- **Drug Tolerability:** Prior to the efficacy studies, a drug tolerability study was performed where BALB/c mice were dosed orally with 1, 3, and 10 mg/kg of **UMM-766** once daily for 7 days. The drug was found to be well-tolerated at all three doses.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the in vivo efficacy testing of **UMM-766**.



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Caption: In vivo efficacy testing workflow for **UMM-766**.

Mechanism of Action

UMM-766 is a novel nucleoside analog that functions as a potent, broad-spectrum antiviral agent against multiple members of the orthopoxvirus family.[1][2][4] Its mechanism of action is consistent with that of a nucleoside polymerase inhibitor, which interferes with viral replication. [2] The development of antiviral drugs with distinct mechanisms of action, like **UMM-766**, is critical to address the potential emergence of drug-resistant viral strains.[3]

Concluding Remarks

The presented data strongly supports a dose-dependent survival benefit of **UMM-766** in a murine model of orthopoxvirus infection, with the 10 mg/kg dose demonstrating the most significant efficacy.[2] These findings underscore the potential of **UMM-766** as a medical countermeasure against orthopoxviruses.[1][2] Further research is warranted to translate these preclinical findings into clinical applications.

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References

- 1. Orally available nucleoside analog UMM-766 provides protection in a murine model of orthopox disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. UMM-766 | Orthopoxvirus inhibitor | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [Statistical Validation of UMM-766's Dose-Dependent Survival Benefit in Orthopoxvirus Infection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8545543#statistical-validation-of-umm-766-s-dose-dependent-survival-benefit]

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